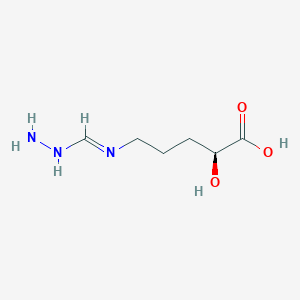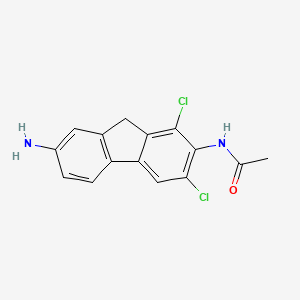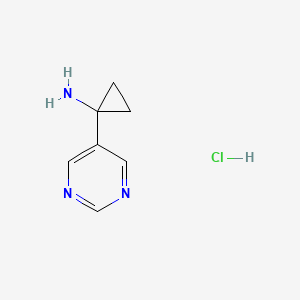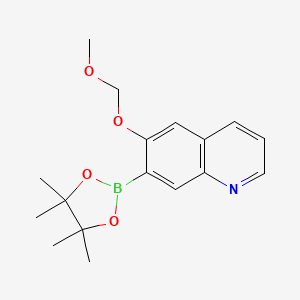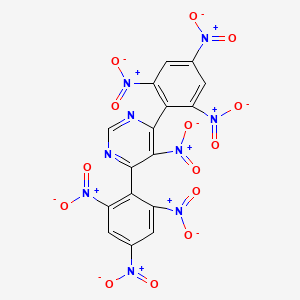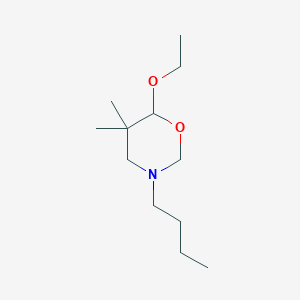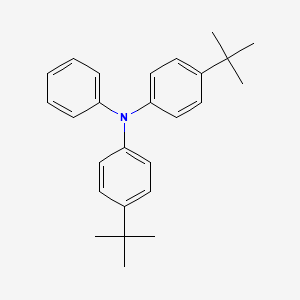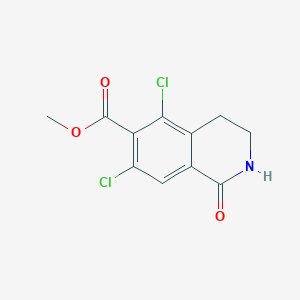![molecular formula C21H18O B13990184 Benz[a]anthracene-5-methanol, 7,12-dimethyl- CAS No. 34698-68-5](/img/structure/B13990184.png)
Benz[a]anthracene-5-methanol, 7,12-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon. It is a derivative of benz[a]anthracene, characterized by the presence of methanol and two methyl groups at the 7 and 12 positions. This compound is known for its carcinogenic properties and is often used in scientific research to study cancer mechanisms and other biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-5-methanol, 7,12-dimethyl- typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracene-5-methanol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Dihydrobenz[a]anthracene derivatives.
Substitution: Various alkylated and acylated products.
Applications De Recherche Scientifique
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is widely used in scientific research due to its carcinogenic properties. It serves as a model compound to study:
Cancer Mechanisms: Used to induce tumors in laboratory animals to study the initiation and progression of cancer.
Toxicology: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons.
Environmental Studies: Used to study the impact of pollutants on the environment and living organisms.
Mécanisme D'action
The carcinogenic effects of Benz[a]anthracene-5-methanol, 7,12-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include the cytochrome P450 enzymes, which facilitate its metabolic activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz[a]anthracene
- Benzo[a]pyrene
- Chrysene
Uniqueness
Benz[a]anthracene-5-methanol, 7,12-dimethyl- is unique due to the presence of methanol and two methyl groups, which influence its chemical reactivity and biological activity. Compared to other polycyclic aromatic hydrocarbons, it has distinct metabolic pathways and forms specific DNA adducts that are crucial for studying carcinogenesis .
Propriétés
Numéro CAS |
34698-68-5 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(7,12-dimethylbenzo[a]anthracen-5-yl)methanol |
InChI |
InChI=1S/C21H18O/c1-13-16-7-3-4-8-17(16)14(2)21-19-10-6-5-9-18(19)15(12-22)11-20(13)21/h3-11,22H,12H2,1-2H3 |
Clé InChI |
RRHBLJOZQYJMCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

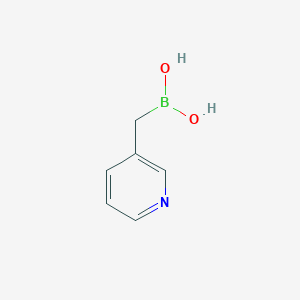
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
